molecular formula C12H15F3N2O B609615 (S)-N-Nitrosofenfluramine CAS No. 646998-54-1

(S)-N-Nitrosofenfluramine

Cat. No. B609615
M. Wt: 260.26
InChI Key: JVGWNJLSTCQSCZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosofenfluramine is discontinued (DEA controlled substance). It is a compound believed to cause hepatotoxicity in subjects.

Scientific Research Applications

Cytotoxic Effects and Mitochondrial Dysfunction

(S)-N-Nitrosofenfluramine has been studied for its cytotoxic effects in rat hepatocytes, revealing its impact on mitochondrial dysfunction and oxidative stress. Research shows that exposure to N-nitrosofenfluramine leads to cell death, reduction in cellular ATP, and oxidative damage. This indicates its potency in inducing cytotoxicity through mitochondrial failure and lipid peroxidation in liver cells (Nakagawa, Suzuki, Kamimura, & Nagai, 2005).

Role in Inducing Mitochondrial Permeability Transition

Further studies demonstrate the role of N-nitrosofenfluramine in inducing mitochondrial permeability transition in rat hepatocytes, leading to mitochondrial swelling and cytochrome c release. These findings suggest a connection between N-nitrosofenfluramine-induced cytotoxicity and mitochondrial depolarization, contributing to cell death (Nakagawa et al., 2006).

Pharmacokinetic Properties

Understanding the pharmacokinetics of N-nitrosofenfluramine is crucial in determining its toxicological impact. Studies on its administration in rats reveal rapid circulation and distribution to tissues, with norfenfluramine identified as a primary metabolite. This research provides insights into how N-nitrosofenfluramine interacts within the body and its potential mechanisms of hepatotoxicity (Kaddoumi, Wada, & Nakashima, 2011).

Optical Purity and Isomer Analysis

Analyzing the optical purity of N-nitrosofenfluramine, especially its isomer forms, is critical for understanding its pharmacologic and toxicologic properties. Research shows that the (S)-isomer form was predominantly found in toxic diet aids, suggesting its significant role in hepatotoxicity (Nakadai et al., 2003).

Effect on Glycolytic ATP Synthesis

The relationship between N-nitrosofenfluramine-induced cytotoxicity and ATP synthesis is explored, revealing that ATP-generating glycolytic substrates can prevent cell injury in rat hepatocytes. This indicates a link between mitochondrial failure and insufficient ATP supply leading to acute cell death (Nakagawa, Tayama, Ogata, Suzuki, & Ishii, 2006).

Toxicity and Hepatopathy Induction

Research on the toxicity of N-nitrosofenfluramine in mice highlights its potential to induce hepatopathy. Although it did not exhibit an anorectic effect, significant liver and kidney weight changes and increases in liver enzyme activities were observed, indicating hepatotoxic potential (Satoh et al., 2006).

properties

CAS RN

646998-54-1

Product Name

(S)-N-Nitrosofenfluramine

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26

IUPAC Name

(S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide

InChI

InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1

InChI Key

JVGWNJLSTCQSCZ-VIFPVBQESA-N

SMILES

FC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-Nitrosofenfluramine, (S)-;  J1.936.463A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Nitrosofenfluramine
Reactant of Route 2
Reactant of Route 2
(S)-N-Nitrosofenfluramine
Reactant of Route 3
Reactant of Route 3
(S)-N-Nitrosofenfluramine
Reactant of Route 4
Reactant of Route 4
(S)-N-Nitrosofenfluramine
Reactant of Route 5
(S)-N-Nitrosofenfluramine
Reactant of Route 6
(S)-N-Nitrosofenfluramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.